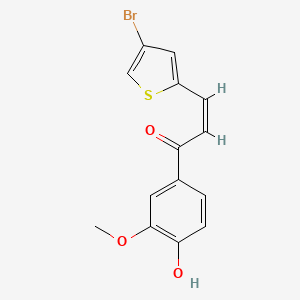
N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZAMIDE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, introduction of the sulfanyl group, and attachment of the tetrafluoroethoxybenzamide moiety.
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Attachment of Tetrafluoroethoxybenzamide Moiety: The final step involves the coupling of the quinazolinone derivative with a tetrafluoroethoxybenzamide precursor using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. 2
Properties
Molecular Formula |
C17H11F4N3O3S |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide |
InChI |
InChI=1S/C17H11F4N3O3S/c18-15(19)17(20,21)27-10-5-3-4-9(8-10)13(25)23-24-14(26)11-6-1-2-7-12(11)22-16(24)28/h1-8,15H,(H,22,28)(H,23,25) |
InChI Key |
AALNBVSBAMICGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10938561.png)
![[4-(4-Fluorobenzyl)piperazin-1-yl]{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B10938565.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10938574.png)

![N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10938595.png)
![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10938609.png)
![4-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10938614.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B10938618.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938622.png)


![[4-(3-Fluorobenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10938633.png)
![3,6-dimethyl-1-phenyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938637.png)
![N-(4-bromophenyl)-1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B10938641.png)
